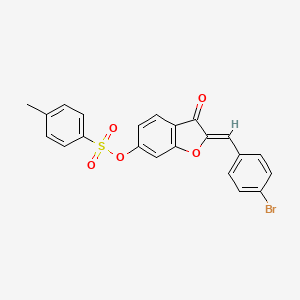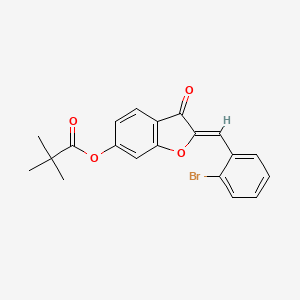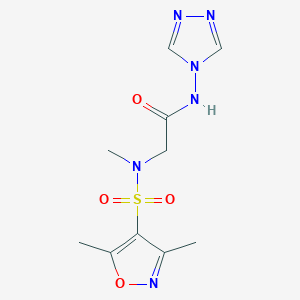![molecular formula C21H18N4O3S B12206012 Methyl 2-[4-phenyl-5-(8-quinolyloxymethyl)-1,2,4-triazol-3-ylthio]acetate](/img/structure/B12206012.png)
Methyl 2-[4-phenyl-5-(8-quinolyloxymethyl)-1,2,4-triazol-3-ylthio]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[4-phenyl-5-(8-quinolyloxymethyl)-1,2,4-triazol-3-ylthio]acetate is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry due to their ability to interact with various biological targets
Preparation Methods
The synthesis of Methyl 2-[4-phenyl-5-(8-quinolyloxymethyl)-1,2,4-triazol-3-ylthio]acetate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone.
Introduction of the Quinoline Moiety: The quinoline moiety can be introduced through a nucleophilic substitution reaction using 8-hydroxyquinoline and an appropriate halide.
Thioester Formation: The final step involves the formation of the thioester linkage by reacting the triazole-quinoline intermediate with methyl bromoacetate under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to speed up the reactions.
Chemical Reactions Analysis
Methyl 2-[4-phenyl-5-(8-quinolyloxymethyl)-1,2,4-triazol-3-ylthio]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the ester group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-[4-phenyl-5-(8-quinolyloxymethyl)-1,2,4-triazol-3-ylthio]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[4-phenyl-5-(8-quinolyloxymethyl)-1,2,4-triazol-3-ylthio]acetate involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. These interactions can affect multiple pathways, including those involved in cell proliferation, apoptosis, and immune response .
Comparison with Similar Compounds
Methyl 2-[4-phenyl-5-(8-quinolyloxymethyl)-1,2,4-triazol-3-ylthio]acetate can be compared with other similar compounds such as:
Fluconazole: A triazole antifungal agent with a similar triazole ring but different substituents.
Quinoline Derivatives: Compounds like chloroquine and quinine, which have a quinoline moiety and are used as antimalarial drugs.
Thiazole Derivatives: Compounds like sulfathiazole, which have a thiazole ring and exhibit antimicrobial activity.
Properties
Molecular Formula |
C21H18N4O3S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
methyl 2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C21H18N4O3S/c1-27-19(26)14-29-21-24-23-18(25(21)16-9-3-2-4-10-16)13-28-17-11-5-7-15-8-6-12-22-20(15)17/h2-12H,13-14H2,1H3 |
InChI Key |
PYQLUARPSDODAY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NN=C(N1C2=CC=CC=C2)COC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12205933.png)

![2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide](/img/structure/B12205942.png)
![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate](/img/structure/B12205950.png)

![2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol](/img/structure/B12205954.png)
![N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12205960.png)
![2-[(3-Methylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate](/img/structure/B12205961.png)
![(3Z)-1-benzyl-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12205972.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12205977.png)
![N-(1,3-benzodioxol-5-yl)-2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B12205978.png)
![N-(4-methylphenyl)-2-[(phenylsulfanyl)methyl]furan-3-carboxamide](/img/structure/B12205979.png)

![2-[(5-{[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-fluorophenyl)ethanone](/img/structure/B12205994.png)
